molecular formula C11H11NO B13671686 3-Methoxy-4-methylquinoline

3-Methoxy-4-methylquinoline

Cat. No.: B13671686
M. Wt: 173.21 g/mol
InChI Key: VDPPHLSCTIEPCX-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Contemporary Chemical and Biological Sciences

The quinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the fields of chemical and biological sciences. afjbs.comiipseries.org This "privileged scaffold" is a cornerstone in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.govbohrium.com Quinoline and its derivatives exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and antioxidant properties. researchgate.netorientjchem.orgarabjchem.org The versatility of the quinoline nucleus allows for the synthesis of a vast number of derivatives with diverse biological functions, making it a focal point for drug discovery and development. afjbs.comorientjchem.org Its presence in numerous marketed drugs underscores its therapeutic significance. nih.gov

The chemical importance of the quinoline scaffold also lies in its utility as a building block in organic synthesis. researchgate.net The ability to functionalize the quinoline ring at various positions allows chemists to create complex molecules with tailored properties for applications in materials science, such as in the development of sensors and luminescent materials. researchgate.net

Rationale for Dedicated Academic Research on 3-Methoxy-4-methylquinoline and Its Structural Analogs

Dedicated academic research on this compound and its structural analogs is driven by the continual need for novel therapeutic agents with improved efficacy and reduced side effects. afjbs.com The specific substitution pattern of a methoxy (B1213986) group at the 3-position and a methyl group at the 4-position of the quinoline core can significantly influence its biological activity. The introduction of various functional groups and substitutions on the quinoline ring is known to greatly influence the compound's pharmacological properties. orientjchem.org

The exploration of structural analogs allows researchers to establish structure-activity relationships (SAR), providing insights into how specific chemical modifications affect biological outcomes. rsc.org For instance, studies on similar quinoline derivatives have shown that the presence and position of substituents like methoxy and methyl groups can impact their anticancer and tubulin polymerization inhibition activities. arabjchem.orgnih.gov By systematically modifying the structure of this compound, researchers aim to optimize its therapeutic potential for various diseases, including cancer and infectious diseases. researchgate.netresearchgate.net

Historical Context of Quinoline Synthesis and Functionalization Relevant to this compound

The history of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. researchgate.net However, the ability to synthesize quinolines in the laboratory was a significant breakthrough that propelled the field forward. The Skraup synthesis, developed in 1880, was one of the first reliable methods for preparing quinoline and its derivatives from anilines. metu.edu.tr This and other classical methods like the Combes, Doebner-von Miller, and Friedländer syntheses have been instrumental in creating a diverse library of quinoline compounds. iipseries.orgmetu.edu.trnih.gov

The synthesis of substituted quinolines, such as this compound, often involves multi-step procedures. For example, a common route to a related compound, 6-methoxy-4-methylquinoline, involves the reaction of 4-methoxyaniline with methyl vinyl ketone in the presence of catalysts. google.comgoogle.com The functionalization of the quinoline ring, including the introduction of methoxy and methyl groups, has been a key area of research to modulate the molecule's properties. nih.gov Modern synthetic methods, including metal-catalyzed cross-coupling reactions and C-H bond functionalization, have further expanded the toolkit for creating complex quinoline derivatives with high precision. researchgate.net

Current Research Gaps and Future Perspectives in the Academic Investigation of this compound

Despite the extensive research on quinolines, specific data on the biological activities and detailed synthetic pathways for this compound itself are not abundantly available in the public domain. Much of the current understanding is inferred from studies on structurally similar compounds. A significant research gap exists in the comprehensive biological evaluation of this compound against a wide range of biological targets.

Future research should focus on the following areas:

Novel Synthetic Routes: Developing more efficient and environmentally friendly ("green") synthesis methods for this compound and its analogs is crucial. researchgate.netacs.org This includes the use of novel catalysts and one-pot reactions. nih.govacs.org

Comprehensive Biological Screening: A systematic investigation of the pharmacological properties of this compound is needed. This includes screening for anticancer, antimicrobial, antiviral, and anti-inflammatory activities. arabjchem.orgresearchgate.net

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies are required to understand how this compound interacts with its molecular targets.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of analogs will help in understanding the key structural features required for optimal activity and can guide the design of more potent and selective compounds. rsc.org

The exploration of this specific quinoline derivative holds the potential to uncover new lead compounds for drug discovery and to deepen the understanding of the chemical biology of the quinoline scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-methoxy-4-methylquinoline

InChI

InChI=1S/C11H11NO/c1-8-9-5-3-4-6-10(9)12-7-11(8)13-2/h3-7H,1-2H3

InChI Key

VDPPHLSCTIEPCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)OC

Origin of Product

United States

Synthetic Methodologies for 3 Methoxy 4 Methylquinoline and Its Diversified Derivatives

Classical Condensation and Cyclization Protocols in Quinoline (B57606) Synthesis

Traditional methods for quinoline synthesis rely on the condensation of anilines with carbonyl compounds or their equivalents, followed by cyclization and aromatization. These named reactions, while foundational, often require harsh conditions but remain valuable tools in organic synthesis.

The Friedländer Annulation and Its Strategic Modifications for Methoxy-Methylquinolines

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically in the presence of an acid or base catalyst. For the synthesis of 3-Methoxy-4-methylquinoline, a plausible Friedländer approach would involve the reaction of a 2-aminoaryl ketone with a methoxy-substituted active methylene compound.

Specifically, the reaction of 2-aminoacetophenone with methoxyacetone under basic or acidic conditions would be a direct route. The initial step is an aldol-type condensation between the enolate of methoxyacetone and the carbonyl group of 2-aminoacetophenone, followed by cyclization and dehydration to yield the final quinoline product. Strategic modifications to this reaction often involve the use of different catalysts to improve yields and reduce reaction times.

Reactant 1Reactant 2Catalyst/ConditionsProductReference
2-AminoacetophenoneMethoxyacetoneNaOH, Ethanol, RefluxThis compoundPlausible Route
2-Aminobenzaldehyde1-Methoxypropan-2-onep-Toluenesulfonic acid, Toluene, RefluxThis compoundPlausible Route

Doebner-von Miller and Related Skraup-Type Reactions for Quinoline Ring Formation

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. ijsr.net A variation, the Skraup synthesis, uses glycerol, which dehydrates in situ to acrolein. To synthesize a methoxy-methyl substituted quinoline via this route, one could envision the reaction of an appropriately substituted aniline with an α,β-unsaturated aldehyde or ketone.

For instance, the reaction of 3-methoxyaniline with crotonaldehyde (for the methyl group at position 4) in the presence of an oxidizing agent and a strong acid could potentially yield a methoxy-substituted 4-methylquinoline (B147181). The regioselectivity of the cyclization is a key consideration in this synthesis.

Aniline Derivativeα,β-Unsaturated CarbonylReagentsProductReference
3-MethoxyanilineCrotonaldehydeH2SO4, As2O57-Methoxy-4-methylquinolineAnalogous Reaction
Aniline3-Methoxybut-2-enalHCl, OxidantThis compoundPlausible Route

Gould-Jacobs Reaction Pathways to Substituted Quinolines

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and decarboxylation to yield a 4-hydroxyquinoline. wikipedia.orgresearchgate.net This method is particularly effective for anilines bearing electron-donating groups. wikipedia.org

To apply this to a this compound synthesis, one would start with an appropriately substituted aniline. The initial product would be a 4-hydroxyquinoline, which could then be further modified. For example, reacting 3-methoxyaniline with diethyl ethoxymethylenemalonate would lead to a 7-methoxy-4-hydroxyquinoline-3-carboxylate intermediate. Subsequent steps would be required to introduce the 4-methyl group and remove the 3-carboxy and 4-hydroxy functionalities if the direct synthesis of this compound is desired.

Aniline DerivativeMalonate DerivativeConditionsIntermediate ProductReference
3-MethoxyanilineDiethyl ethoxymethylenemalonate1. Condensation, 2. Thermal cyclizationEthyl 7-methoxy-4-hydroxyquinoline-3-carboxylate wikipedia.orgresearchgate.net
2-MethylanilineDiethyl methoxymethylenemalonate1. Condensation, 2. Thermal cyclizationEthyl 3-methoxy-8-methyl-4-hydroxyquinoline-3-carboxylatePlausible Route

Conrad-Limpach Synthesis Approaches to 4-Hydroxyquinolines

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline. wikipedia.orgwikipedia.org The reaction is typically carried out at high temperatures. wikipedia.org Similar to the Gould-Jacobs reaction, this method provides access to 4-hydroxyquinolines which can be precursors to other substituted quinolines.

For a pathway towards 3-methoxy-4-methyl-4-hydroxyquinoline, one could react an aniline with a β-ketoester bearing the desired substituents. For example, the reaction of aniline with methyl 2-methoxyacetoacetate could potentially yield 3-methoxy-4-hydroxy-2-methylquinoline, which has a different substitution pattern. To obtain the target 4-methyl substitution, a different β-ketoester would be necessary.

Aniline Derivativeβ-KetoesterConditionsProductReference
AnilineEthyl acetoacetateHigh Temperature (e.g., 250 °C)4-Hydroxy-2-methylquinoline wikipedia.orgwikipedia.org
3-MethoxyanilineEthyl propionylacetateHigh Temperature7-Methoxy-4-hydroxy-2-propylquinolineAnalogous Reaction

Pfitzinger Reaction and Its Applications to Quinoline Derivatives

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a base. wikipedia.orgjocpr.com The resulting quinoline-4-carboxylic acid can then be decarboxylated.

To synthesize a derivative related to this compound, one could use a substituted isatin. For example, reacting 5-methoxyisatin with butan-2-one would yield 6-methoxy-2,3-dimethylquinoline-4-carboxylic acid. While this does not directly yield the target compound, it demonstrates the potential of the Pfitzinger reaction to create quinolines with methoxy (B1213986) and methyl substitutions.

Isatin DerivativeCarbonyl CompoundBaseProductReference
IsatinAcetoneKOH2-Methylquinoline-4-carboxylic acid wikipedia.orgjocpr.com
5-MethoxyisatinButan-2-oneKOH6-Methoxy-2,3-dimethylquinoline-4-carboxylic acidPlausible Route

Modern Catalytic and Green Chemistry Approaches in Quinoline Assembly

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for quinoline synthesis. These modern approaches often utilize catalysts to improve reaction rates and selectivity, and employ green chemistry principles such as the use of environmentally benign solvents, solvent-free conditions, and energy-efficient techniques like microwave and ultrasound irradiation. researchgate.netijpsjournal.com

Modern catalytic systems for quinoline synthesis include the use of various metal catalysts such as copper, palladium, and iron, which can facilitate C-H activation and other coupling reactions to construct the quinoline ring. nih.govmdpi.com Nanocatalysts are also gaining prominence due to their high surface area and catalytic activity, offering efficient pathways for quinoline synthesis under milder conditions. nih.gov

Green chemistry approaches focus on minimizing waste and energy consumption. Solvent-free reactions and the use of greener solvents like water and ethanol are increasingly being explored. researchgate.nettandfonline.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for various quinoline syntheses. researchgate.net Similarly, ultrasound-assisted methods provide an energy-efficient alternative to conventional heating.

Catalytic System/Green MethodSubstratesConditionsKey AdvantagesReference
Nanocatalysts (e.g., Fe3O4@SiO2-imid PMA)2-aminoaryl ketones, active methylene compoundsReflux, 70 °CHigh yields, short reaction times, catalyst reusability nih.gov
Microwave IrradiationAnilines, α,β-unsaturated carbonylsSolvent-freeRapid synthesis, improved yields researchgate.net
Ultrasound IrradiationAnilines, aldehydes, β-ketoestersWater as solventEnergy efficient, environmentally friendly rsc.org
Solvent-free Synthesis2-aminoacetophenone, ketonesThermal conditions, catalyst (e.g., CsI)Reduced waste, simple workup researchgate.net

These modern methods offer promising alternatives to classical syntheses, often providing higher efficiency, better selectivity, and a reduced environmental footprint for the preparation of functionalized quinolines like this compound.

Transition Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems like quinolines. cambridge.org Catalysts based on palladium, copper, and rhodium have been instrumental in forging new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of the quinoline core. nih.gov

A notable strategy involves the palladium-catalyzed aza-Wacker oxidative cyclization. This method utilizes aniline derivatives and proceeds under mild conditions, often employing air as the oxidant, to construct 2-methylquinolines. organic-chemistry.org Further functionalization can then be carried out to introduce the methoxy group at the 3-position. Research has shown that palladium catalysts are effective for various cyclization and carbonylation reactions to form related heterocyclic structures. researchgate.net

Rhodium catalysts are also prominently used for the functionalization of quinolines, particularly in building carbon-carbon, carbon-nitrogen, and carbon-halogen bonds. nih.gov For instance, Rh(III)-catalyzed sp³ C-H alkylation of 8-methylquinolines using allyl alcohols has been demonstrated, showcasing the potential for direct functionalization of methyl-substituted quinolines. researchgate.net The C-H bond activation of methylquinolines and 3-methoxyquinoline has been systematically studied using a square-planar rhodium(I) complex, revealing that the position of the substituent directs the activation to other positions on the ring. For 3-methoxyquinoline, the activation is directed to the 2-position. nih.gov

The following table summarizes selected transition metal-catalyzed reactions relevant to the synthesis and functionalization of substituted quinolines.

Catalyst System Reaction Type Substrates Product Type Reference
Pd(OAc)₂ / 1,10-phenanthroline Aza-Wacker Oxidative Cyclization Aniline derivatives 2-Methylquinolines organic-chemistry.org
RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} C-H Bond Activation 3-Methoxyquinoline 2-Functionalized quinoline nih.gov
Rh(III) complexes sp³ C-H Alkylation 8-Methylquinolines 8-Alkylquinolines researchgate.net

Metal-Free and Ionic Liquid Mediated Synthetic Transformations

In the pursuit of more sustainable and environmentally friendly synthetic routes, metal-free and ionic liquid-mediated reactions have gained significant attention. wikipedia.orgmdpi.com These methods often offer advantages such as milder reaction conditions, easier product purification, and reduced heavy metal waste.

One prominent metal-free approach is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.orgnih.govwikipedia.org This reaction can be catalyzed by various non-metallic species, including iodine and Brønsted acids like p-toluenesulfonic acid. organic-chemistry.orgwikipedia.org A variation of this involves the in situ reduction of 2-nitrobenzaldehydes followed by cyclization. mdpi.com

Ionic liquids have been employed as both solvents and catalysts in quinoline synthesis. For example, a sulfonic acid ionic liquid has been shown to be an effective dual solvent-catalyst for the Friedländer annulation under solvent-free conditions, leading to high yields in short reaction times. nih.gov

Furthermore, a metal-free approach for the synthesis of 4-arylquinolines from anilines and alkynes using K₂S₂O₈ and DMSO has been developed, where DMSO serves as a carbon source. acs.org The functionalization of the methyl group in 4-methylquinolines can also be achieved under metal-free conditions. For instance, the oxidation of the methyl group to a carbaldehyde can be accomplished using hypervalent iodine(III) reagents as the oxidant. researchgate.net

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. nih.govunf.edu This technology has been successfully applied to various aspects of quinoline synthesis.

The Povarov reaction, a type of [4+2] cycloaddition, is a powerful multicomponent reaction for generating substituted quinolines. Microwave irradiation has been shown to rapidly promote a Povarov-type multicomponent synthesis of 4-aryl quinolines from anilines, alkynes, and paraformaldehyde in the presence of a catalyst like camphor sulfonic acid. researchgate.net In a related example, a 2,4-diaryl-3-methylquinoline derivative was synthesized via a BF₃·OEt₂-catalyzed Povarov cycloaddition followed by a microwave-assisted dehydrogenation aromatization process. mdpi.com

Microwave assistance has also been beneficial in classical quinoline syntheses. For example, the Friedländer synthesis of poly-substituted quinolines has been efficiently carried out under solvent-free conditions using p-toluenesulfonic acid as a catalyst with microwave irradiation. organic-chemistry.org Furthermore, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a related heterocyclic system, has been achieved through a one-pot, three-component reaction under controlled microwave irradiation. nih.gov

Reaction Type Key Reagents Conditions Product Type Reference
Povarov-type multicomponent reaction Anilines, alkynes, paraformaldehyde, CSA Microwave 4-Aryl quinolines researchgate.net
Povarov cycloaddition / Dehydrogenation Aniline, benzaldehyde, methyl isoeugenol, BF₃·OEt₂, I₂-DMSO Microwave (dehydrogenation step) 2,4-Diaryl-3-methylquinoline mdpi.com
Friedländer synthesis 2-Aminobenzaldehydes, ketones, p-TSA Microwave, solvent-free Poly-substituted quinolines organic-chemistry.org

Multicomponent Reaction Strategies for Complex Quinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all the starting materials. nih.govrsc.org This approach offers significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse compounds.

The Povarov reaction is a prime example of an MCR used for quinoline synthesis, involving the reaction of an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. researchgate.net A titanium-catalyzed three-component coupling of an amine, an alkyne, and an isocyanide can generate intermediates that cyclize to form quinoline derivatives upon treatment with acetic acid. nih.gov Similarly, a three-component coupling of aldehydes, amines, and alkynes mediated by Lewis acids like FeCl₃ and Yb(OTf)₃ has been used to synthesize polysubstituted quinolines. scielo.br

The Doebner-von Miller reaction is another classical MCR for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.net This reaction can be catalyzed by both Lewis and Brønsted acids. A related method, the Combes quinoline synthesis, utilizes the condensation of an aniline with a β-diketone under acidic conditions. cambridge.orgwikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

Position-Specific Functionalization and Derivatization Strategies for this compound

Introduction and Manipulation of the Methoxy Group at Position 3

The introduction of a methoxy group at the 3-position of a pre-formed 4-methylquinoline ring system is a key derivatization step. A common method to achieve this is through the O-methylation of a 4-methylquinolin-3-ol precursor. This transformation is typically carried out using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base. The regioselectivity of such alkylation reactions can be influenced by the reaction conditions. For instance, the alkylation of a related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide was studied, revealing that the reaction proceeds with high regioselectivity. mdpi.com

Once introduced, the 3-methoxy group can be further manipulated. For example, it can serve as a directing group in certain reactions. Studies on 3-methoxyquinoline have shown that in rhodium-catalyzed C-H activation, the methoxy group directs functionalization to the C-2 position. nih.gov The methoxy group can also be cleaved to regenerate the hydroxyl group, allowing for the introduction of other functionalities at this position.

Methyl Group Activation and Functionalization at Position 4

The methyl group at the 4-position of the quinoline ring is amenable to various functionalization reactions. The benzylic-like nature of this methyl group allows for its activation and subsequent transformation into other functional groups.

A significant transformation is the oxidation of the 4-methyl group to a formyl group (quinoline-4-carbaldehyde). This can be achieved under metal-free conditions using hypervalent iodine(III) reagents as the oxidant in DMSO. researchgate.net This method is chemoselective and tolerates a variety of other functional groups on the quinoline ring. researchgate.net

The C-H bonds of the 4-methyl group can also be directly functionalized. Metal-free tandem reactions involving the functionalization of the C(sp³)-H bonds of 2- and 4-methylquinolines have been developed. For instance, the reaction of 4-methylquinoline with 2-styrylanilines in the presence of iodine and a peroxide can lead to the formation of more complex quinoline derivatives. nih.gov Furthermore, rhodium-catalyzed C-H activation has been shown to be a viable strategy for the functionalization of methylquinolines, with the position of other substituents on the ring influencing the site of activation. nih.gov

The following table provides examples of functionalization reactions of the methyl group on the quinoline scaffold.

Reaction Type Reagents Product Reference
Oxidation Hypervalent iodine(III) reagents, DMSO Quinoline-4-carbaldehyde researchgate.net
C(sp³)-H Functionalization 2-Styrylanilines, I₂, TBHP Substituted quinoline nih.gov
C-H Activation Rhodium(I) complex C-2 functionalized quinoline nih.gov

Regioselective Introduction of Additional Substituents (e.g., Halogens, Carbonitrile)

The regioselective introduction of substituents such as halogens and carbonitrile groups onto the this compound scaffold is a crucial step for the diversification of this core structure and the synthesis of novel derivatives with potentially enhanced biological activities. The electronic properties of the methoxy and methyl groups, along with the inherent reactivity of the quinoline ring system, guide the position of electrophilic or nucleophilic substitution.

Methodologies for the regioselective halogenation of quinoline derivatives often have to contend with the challenge of poor regioselectivity and the possibility of over-halogenation. However, specific methods have been developed to control the position of halogenation. For instance, a metal-free protocol for the C5–H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acids as the halogen source. Current time information in Derby, GB.mdpi.com This method is operationally simple and proceeds with complete regioselectivity in many cases, offering a potential route for the functionalization of the benzene (B151609) ring of this compound derivatives, assuming a suitable directing group is present at the 8-position. Current time information in Derby, GB.mdpi.com

For halogenation at the pyridine (B92270) ring of the quinoline nucleus, different strategies are required. For example, a practical protocol for the C3–H regioselective halogenation of 4-quinolones has been developed using potassium halide salts in the presence of a hypervalent iodine(III) reagent. While this compound is not a 4-quinolone, this methodology highlights the possibility of direct C-H functionalization at the C3 position under specific conditions. The synthesis of various brominated methoxyquinolines has also been reported, demonstrating that the reaction conditions can be tuned to achieve regioselectivity at different positions, including C-2, C-3, and C-5. nih.gov

The introduction of a carbonitrile group onto the quinoline ring can be achieved through various synthetic routes, often involving the substitution of a leaving group or the functionalization of an existing group. While specific methods for the direct cyanation of this compound are not extensively documented in the provided search context, general approaches to the synthesis of quinoline-3-carbonitrile derivatives can be considered. These methods may involve the reaction of a corresponding haloquinoline with a cyanide salt or the dehydration of an amide.

The following table summarizes some regioselective halogenation methods applicable to quinoline derivatives, which could potentially be adapted for this compound.

Halogenation MethodReagentsPosition of HalogenationApplicable Quinoline Substrate
Metal-Free HalogenationTrihaloisocyanuric acidsC58-substituted quinolines
Hypervalent Iodine-Promoted HalogenationPotassium halide, PIFA/PIDAC34-quinolones
Direct BrominationMolecular BromineC-2, C-3, C-5Methoxyquinolines

Asymmetric Synthesis and Chiral Resolution for Enantiomerically Pure Analogs

The synthesis of enantiomerically pure analogs of substituted quinolines is of significant interest, particularly for applications in medicinal chemistry where the biological activity of a chiral molecule often resides in a single enantiomer. Asymmetric synthesis and chiral resolution are the two primary strategies employed to obtain such compounds. Although specific examples for this compound were not found, the general principles are broadly applicable.

Asymmetric synthesis aims to create a specific enantiomer directly from an achiral or prochiral starting material. This is typically achieved by using a chiral catalyst, a chiral auxiliary, or a chiral reagent. For quinoline derivatives, asymmetric synthesis could be employed in the construction of the quinoline ring itself or in the introduction of a chiral substituent. For instance, a chiral catalyst could be used in a cyclization reaction to form the quinoline core with a defined stereochemistry at a new stereocenter.

Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. A common method for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by techniques such as crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Another widely used technique for chiral separation is chiral column chromatography. This method utilizes a stationary phase that is itself chiral, leading to differential interactions with the two enantiomers and allowing for their separation.

The choice between asymmetric synthesis and chiral resolution depends on various factors, including the availability of starting materials, the efficiency of the separation, and the desired scale of the synthesis. For the development of enantiomerically pure analogs of this compound, both approaches offer viable pathways.

Synthesis of Quinoline-Hybrid Structures and Conjugates

The synthesis of hybrid structures and conjugates that incorporate the this compound moiety with other pharmacologically active scaffolds is a promising strategy for the development of new therapeutic agents with potentially synergistic or multi-target activities. This approach allows for the combination of the desirable properties of the quinoline core with those of other molecular entities.

One example of a hybrid structure is a 2,4-diarylquinoline derivative, such as 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, which was synthesized through a two-step procedure involving a Povarov cycloaddition reaction followed by an oxidative dehydrogenation aromatization. mdpi.com This synthesis demonstrates how the 3-methyl-6-methoxyquinoline core can be elaborated with aryl groups at the 2- and 4-positions, creating a complex hybrid molecule. mdpi.com

The synthesis of such hybrids often involves multi-component reactions or sequential transformations that build complexity from simpler starting materials. For instance, a one-pot, three-component strategy can be employed to bring together an arylamine, a benzaldehyde, and an activated alkene to construct the substituted quinoline core. mdpi.com

Conjugates of this compound can be prepared by linking the quinoline unit to another molecule, such as another heterocyclic system, a peptide, or a carbohydrate, through a suitable linker. The point of attachment on the quinoline ring can be varied by introducing a functional group, such as a halogen or an amino group, which can then be used for the coupling reaction. The choice of linker can influence the physicochemical properties and biological activity of the resulting conjugate.

Chemical Reactivity and Transformation Mechanisms of 3 Methoxy 4 Methylquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Core

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on the quinoline core is generally directed to the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. firsthope.co.inreddit.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. The positions of attack are dictated by the directing effects of existing substituents, which must stabilize this intermediate.

In 3-Methoxy-4-methylquinoline, both the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para- directors. organicchemistrytutor.commasterorganicchemistry.com However, their influence is primarily on the carbocyclic (benzene) ring. These groups donate electron density into the ring system, making the benzene portion more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.com Consequently, electrophilic substitution, such as nitration or halogenation, is predicted to occur preferentially at the C-5 and C-8 positions. firsthope.co.inuop.edu.pk The pyridine ring remains resistant to electrophilic attack due to the overriding deactivating effect of the nitrogen atom. reddit.com

Directing Effects in Electrophilic Aromatic Substitution of this compound

PositionPredicted Reactivity toward ElectrophilesReasoning
C-2, C-4Highly DeactivatedPart of the electron-deficient pyridine ring.
C-5, C-8Activated (Preferred Sites)Para and ortho positions relative to the activating groups on the other ring, benefiting from resonance stabilization. firsthope.co.inreddit.com
C-6, C-7Activated (Less Preferred)Ortho and meta positions, respectively, relative to the activating groups. Less favorable intermediate stabilization compared to C-5 and C-8.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is favored on the electron-deficient pyridine ring of the quinoline system, particularly at the C-2 and C-4 positions. firsthope.co.inquimicaorganica.org These reactions typically require a good leaving group, such as a halogen, at the position of attack. The mechanism proceeds via a two-stage addition-elimination process, forming a stable negatively charged intermediate known as a Meisenheimer complex. chempedia.info The negative charge in this intermediate can be effectively delocalized onto the electronegative nitrogen atom, which stabilizes it. quimicaorganica.org

For this compound itself, nucleophilic substitution is unlikely without a suitable leaving group. However, if a derivative such as 2-chloro-3-methoxy-4-methylquinoline were used, nucleophilic attack would readily occur at the C-2 position. The C-4 position is also susceptible, but the C-2 position is often slightly more reactive. quimicaorganica.org

Oxidation and Reduction Pathways of the Quinoline Ring System

Oxidation

The quinoline ring is generally resistant to oxidation due to its aromatic stability. pharmaguideline.com However, under vigorous conditions, such as treatment with alkaline potassium permanganate (B83412) (KMnO₄), the benzene ring can be opened to yield a pyridine-dicarboxylic acid. pharmaguideline.com More commonly, oxidation targets the substituents on the ring. The methyl group at the C-4 position is susceptible to oxidation. For example, the oxidation of 4-methylquinoline (B147181) can yield quinoline-4-carboxylic acid. pvamu.edu Metal-free oxidation protocols using hypervalent iodine reagents have also been developed to convert 4-methylquinolines into the corresponding quinoline-4-carbaldehydes. researchgate.net

Reduction

The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation typically results in the selective reduction of the nitrogen-containing ring to yield 1,2,3,4-tetrahydroquinoline. pharmaguideline.com This transformation can be achieved using various reducing agents and catalysts. acs.org For instance, a cobalt-catalyzed partial transfer hydrogenation using ammonia (B1221849) borane (B79455) can selectively reduce the quinoline core. acs.org The mechanism involves the activation of the hydrogen source by the catalyst, followed by hydride transfer to the quinoline ring. acs.org

Selective Functional Group Interconversions on Methoxy and Methyl Substituents

The methoxy and methyl groups of this compound can be chemically transformed without altering the quinoline core.

Methoxy Group: The methoxy group can undergo O-demethylation (cleavage of the O–CH₃ bond) to yield the corresponding hydroxyl compound, 3-hydroxy-4-methylquinoline. This reaction is often achieved using strong acids like HBr or Lewis acids such as BBr₃.

Methyl Group: The 4-methyl group is benzylic-like in its reactivity and can be selectively oxidized. As mentioned, oxidation can convert the methyl group into a carbaldehyde (-CHO) or a carboxylic acid (-COOH) group. pvamu.eduresearchgate.net For instance, oxidation of 4-methylquinolines to quinoline-4-carbaldehydes can be achieved using reagents like selenium dioxide or hypervalent iodine compounds. researchgate.net

Mechanistic Studies of Aromatization and Dehydrogenation Processes

The synthesis of substituted quinolines often involves a final aromatization step. mdpi.com This typically entails the dehydrogenation of a dihydroquinoline or tetrahydroquinoline precursor. beilstein-journals.orgnih.gov

The mechanism of dehydrogenation can vary depending on the reagents used.

Oxidative Dehydrogenation: This process is common and can be facilitated by a variety of oxidants or catalyst systems, including o-quinones, palladium catalysts with a Brønsted acid, or visible light-induced aerobic oxidation. mdpi.comnih.govacs.org The reaction often proceeds through a stepwise removal of hydrogen atoms. For instance, in base-catalyzed acceptorless dehydrogenation, the process involves a rate-determining hydride transfer from the tetrahydroquinoline. rsc.org

Radical Pathways: Some dehydrogenation reactions follow a free radical mechanism. For example, the use of N-Hydroxyphthalimide (NHPI) can initiate a radical chain reaction where a phthalimide-N-oxyl radical (PINO) abstracts hydrogen atoms from the tetrahydroquinoline, leading to aromatization. beilstein-journals.org

These aromatization processes are crucial in synthetic routes that build the quinoline skeleton through cyclization reactions, such as the Skraup or Friedländer synthesis, which produce partially saturated intermediates that must be oxidized to the final aromatic product. uop.edu.pkpharmaguideline.comiipseries.org

Ring-Opening and Rearrangement Reactions Pertinent to Quinoline Derivatives

While the aromatic quinoline ring is generally stable, ring-opening and rearrangement reactions can occur under specific conditions, particularly for its derivatives.

Ring-Opening: Strong nucleophiles can, in some cases, induce ring-opening. One notable example is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism observed in the reaction of some halo-isoquinolines with sodium amide. While not a direct ring-opening of the parent quinoline, it demonstrates that the heterocyclic ring can be cleaved and reformed under nucleophilic attack. iust.ac.ir The Pfitzinger reaction, a method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199), involves the base-catalyzed ring-opening of the isatin precursor before condensation and cyclization. iipseries.orgui.ac.id

Rearrangement Reactions: Rearrangement reactions are more commonly associated with the synthesis of the quinoline skeleton or the modification of its substituents rather than the rearrangement of the core itself. The Hofmann-Martius rearrangement, for instance, involves the thermal or photochemical rearrangement of N-alkylanilines, which can be precursors in certain quinoline syntheses. nih.gov The Beckmann rearrangement has also been studied with certain quinoline compounds. acs.org

Reactivity Influenced by Electronic and Steric Factors of Substituents

The reactivity of this compound is fundamentally governed by the interplay of electronic and steric effects of its substituents.

Electronic Effects

The nitrogen atom in the quinoline ring is electron-withdrawing via induction, which deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic attack. Conversely, the methoxy and methyl groups at positions 3 and 4 are electron-donating groups (EDGs).

Methoxy Group (-OCH₃): This group exerts a strong +R (resonance) effect and a weaker -I (inductive) effect. The resonance effect, which donates electron density to the ring, is dominant, making it a powerful activating group for electrophilic aromatic substitution. organicchemistrytutor.comlibretexts.org

Methyl Group (-CH₃): This group is a weak activating group, donating electron density primarily through hyperconjugation and a weak +I (inductive) effect. libretexts.org

The combined electron-donating nature of these groups enhances the nucleophilicity of the carbocyclic ring, reinforcing the preference for electrophilic attack at C-5 and C-8. However, their placement on the already electron-deficient pyridine ring does not overcome the deactivating effect of the ring nitrogen for electrophilic substitution on that ring.

Summary of Electronic Effects on Reactivity

Substituent/FeatureElectronic EffectInfluence on Reactivity
Ring Nitrogen-I (Inductive), -R (Resonance)Deactivates pyridine ring to EAS; Activates it to NAS. reddit.com
3-Methoxy Group+R > -IActivates the overall ring system to EAS, directs ortho/para. organicchemistrytutor.com
4-Methyl Group+I, HyperconjugationWeakly activates the ring system to EAS, directs ortho/para. libretexts.org

Steric Effects

The placement of the methoxy and methyl groups adjacent to each other at positions 3 and 4 introduces significant steric hindrance. This steric crowding can influence the molecule's conformation and the accessibility of nearby reaction sites. For example, any reaction targeting the C-2 or C-5 positions might be sterically hindered by the 3-methoxy and 4-methyl groups, respectively. This can affect the regioselectivity of reactions, potentially favoring attack at less crowded positions (e.g., C-8 over C-5). Such steric repulsion between vicinal substituents has been shown to cause distortions in the quinoline ring system to minimize strain. acs.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies for Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For 3-Methoxy-4-methylquinoline, a combination of one-dimensional and two-dimensional NMR techniques would provide an unambiguous assignment of all proton and carbon signals.

Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Functional Group Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the methyl and methoxy (B1213986) substituents. The aromatic region (typically 7.0-9.0 ppm) would display a complex pattern of doublets and triplets corresponding to the protons on the benzo- part of the quinoline ring (H-5, H-6, H-7, H-8) and a singlet for the H-2 proton. The C4-methyl group would likely appear as a sharp singlet around 2.2-2.7 ppm, while the C3-methoxy group protons would also be a singlet, typically found around 3.8-4.1 ppm mdpi.comrsc.orgmdpi.com. The exact chemical shifts are influenced by the electronic effects of the substituents and their positions on the heterocyclic ring system uncw.edu.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The carbon of the methyl group (C4-CH₃) would resonate at a high field (upfield, ~15-20 ppm), and the methoxy carbon (-OCH₃) would appear around 55-60 ppm rsc.orgmdpi.com. The nine carbons of the quinoline ring system would appear in the aromatic region (~100-160 ppm), with quaternary carbons (C-3, C-4, C-4a, C-8a) generally showing weaker signals than protonated carbons mdpi.comtsijournals.com. The chemical shifts of C-3 and C-4 would be significantly influenced by the direct attachment of the methoxy and methyl groups, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.7 (s)~150
3-~155 (ipso to -OCH₃)
4-~144 (ipso to -CH₃)
4a-~127
5~8.0 (d)~128
6~7.5 (t)~126
7~7.7 (t)~129
8~8.1 (d)~123
8a-~147
4-CH₃~2.5 (s)~18
3-OCH₃~4.0 (s)~56

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the connectivity of the molecule acs.orgunirioja.es.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8), allowing for sequential assignment of the protons on the benzene (B151609) ring acs.orgresearchgate.net. No correlations would be expected for the singlet signals of H-2, the methyl, and the methoxy protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). It would definitively link each proton signal to its corresponding carbon signal, for example, the methyl proton singlet to the methyl carbon and the aromatic proton signals to their respective carbons on the quinoline ring.

The methyl protons (4-CH₃) correlating to C-3, C-4, and C-4a.

The methoxy protons (3-OCH₃) correlating to C-3.

The H-2 proton correlating to C-3 and C-4.

The H-5 proton correlating to C-4, C-4a, and C-7. These long-range correlations would unambiguously confirm the substitution pattern of the methoxy and methyl groups on the quinoline core mdpi.com.

Dynamic NMR Studies for Rotational Isomers and Tautomerism

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or tautomeric equilibria researchgate.netrsc.orgencyclopedia.pub.

Rotational Isomers: While less common for a simple methoxy group, restricted rotation around the C3-OCH₃ bond could potentially lead to different conformers. Variable temperature NMR studies could be employed to investigate this. If the rotation is slow enough at low temperatures, distinct signals for different rotational isomers might be observed.

Tautomerism: Tautomerism is a significant phenomenon in certain quinoline derivatives, particularly hydroxyquinolines, where proton transfer can occur nih.gov. For this compound, keto-enol type tautomerism is not possible. However, dynamic NMR could be used to study protonation equilibria in different solvents or pH conditions, which might reveal information about the electronic structure and reactivity of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes. IR and Raman spectroscopy are complementary techniques that are essential for identifying functional groups researchgate.net.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ scialert.net. Aliphatic C-H stretching from the methyl and methoxy groups would appear just below 3000 cm⁻¹. The highly characteristic region for quinolines is between 1650 and 1400 cm⁻¹, where C=C and C=N stretching vibrations of the aromatic rings occur scialert.netresearchgate.net. Strong bands corresponding to the C-O stretching of the methoxy group are expected in the 1250-1000 cm⁻¹ region. The "fingerprint region" (below 1000 cm⁻¹) would contain numerous bands related to C-H out-of-plane bending, which are diagnostic for the substitution pattern of the aromatic rings astrochem.org.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations, which are often strong in the Raman spectrum, would be observed. The technique is particularly useful for analyzing skeletal vibrations and symmetric stretching modes that might be weak in the IR spectrum nih.gov.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch (CH₃, OCH₃)3000 - 2850IR, Raman
C=C / C=N Ring Stretch1620 - 1500IR, Raman (Strong)
C-O Stretch (Aryl Ether)1275 - 1200 (asymmetric) 1075 - 1020 (symmetric)IR (Strong)
C-H Out-of-plane Bend900 - 700IR (Strong)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₁NO, giving it a molecular weight of approximately 173.21 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. The electron ionization (EI-MS) spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 173. The fragmentation pattern would be characteristic of the quinoline core and its substituents. Based on studies of related methylquinolines and methoxyquinolines, key fragmentation pathways would include nih.govnist.gov:

Loss of a hydrogen atom to form a stable [M-H]⁺ ion (m/z 172).

Loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion (m/z 158).

Subsequent loss of carbon monoxide (CO) from the [M-15]⁺ ion to yield a fragment at m/z 130.

Loss of the entire methoxy group as a radical (•OCH₃) is less common but possible, leading to an [M-31]⁺ ion.

A characteristic fragmentation for many quinolines is the loss of hydrogen cyanide (HCN) from fragments, such as the loss from the [M-H]⁺ ion to give a fragment at m/z 145.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment IdentityPredicted Loss
173[M]⁺˙ (Molecular Ion)-
172[M-H]⁺•H
158[M-CH₃]⁺•CH₃
145[M-H-HCN]⁺•H, HCN
130[M-CH₃-CO]⁺•CH₃, CO

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.

UV-Vis Spectroscopy: Quinoline and its derivatives exhibit strong absorption in the UV region due to π → π* electronic transitions within the aromatic system nih.gov. The spectrum of this compound is expected to show multiple absorption bands, typically between 250-350 nm. The methoxy and methyl groups, being electron-donating, are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline beilstein-journals.org.

Fluorescence Spectroscopy: Many quinoline derivatives are highly fluorescent researchgate.net. Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift) beilstein-journals.orgbeilstein-archives.org. The emission properties, including the quantum yield and lifetime, are sensitive to the solvent environment. Studies on compounds like 6-methoxyquinoline show that emission can be complex, sometimes indicating the presence of different conformers or excited states in solution researchgate.netresearcher.life. The fluorescence characteristics of this compound would be valuable for potential applications in materials science or as a chemical probe.

Table of Mentioned Compounds

X-ray Diffraction Data for this compound Not Currently Available in Public Databases

A thorough search of scientific literature and crystallographic databases for single-crystal or powder X-ray diffraction (XRD) data specifically for the compound This compound has been conducted. At present, there are no published crystallographic studies detailing the three-dimensional molecular and crystal structure of this specific quinoline derivative.

X-ray diffraction is a fundamental technique for the precise determination of a molecule's atomic arrangement in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While crystallographic data exists for structurally related compounds, such as other methoxy- and methyl-substituted quinolines, this information cannot be extrapolated to accurately describe the unique crystal packing and molecular geometry of this compound. The position of the methoxy and methyl groups on the quinoline ring system significantly influences the electronic distribution and steric factors, which in turn dictate the crystal lattice formation.

Further research, involving the synthesis of high-quality single crystals of this compound and subsequent single-crystal XRD analysis, would be required to elucidate its definitive solid-state structure. Similarly, powder XRD studies would be necessary to characterize its polycrystalline form. Without such experimental data, a detailed and accurate discussion under the specified outline is not possible.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a molecular-level understanding of chemical structures and their behavior. These computational methods allow for the prediction of a wide array of properties, from geometric and electronic structures to spectroscopic and thermodynamic parameters, offering insights that complement and guide experimental work.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is adept at determining the optimized geometry of a molecule, which corresponds to the lowest energy conformation on its potential energy surface. For 3-Methoxy-4-methylquinoline, DFT calculations would predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a large gap suggests high stability and low reactivity. For a molecule like this compound, the distribution of HOMO and LUMO densities would indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. While specific DFT studies on this compound are not widely reported, it is anticipated that the HOMO would be localized on the electron-rich quinoline (B57606) ring and the methoxy (B1213986) group, while the LUMO would be distributed across the aromatic system.

Prediction and Comparison of Spectroscopic Parameters (e.g., IR, Raman, UV-Vis, NMR) with Experimental Data

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. These calculated spectra, when compared with experimental data, can aid in the assignment of vibrational modes to specific functional groups within the this compound molecule. Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic transitions and generate a theoretical UV-Vis spectrum, providing insights into the molecule's photophysical properties.

Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR spectra, which would be invaluable for the structural confirmation and interpretation of experimental NMR data. A detailed comparison between the theoretically predicted and experimentally obtained spectroscopic parameters is a standard procedure for validating the computational methodology and the optimized molecular structure.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, highlighting these as potential sites for electrophilic interaction. The aromatic protons would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer interactions between filled donor orbitals and empty acceptor orbitals within the molecule. This analysis can quantify the stabilization energy associated with these interactions, which are indicative of hyperconjugative and resonance effects. For this compound, NBO analysis would elucidate the nature of the bonds, the hybridization of the atoms, and the delocalization of electron density throughout the quinoline ring system and with the methoxy and methyl substituents.

Local Reactivity Descriptors (e.g., Fukui Functions) for Chemical Reactivity Prediction

Local reactivity descriptors, such as Fukui functions, are derived from DFT and provide a quantitative measure of the reactivity of different atomic sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for electrophilic, nucleophilic, and radical attacks. For this compound, the calculation of Fukui functions would provide a more nuanced understanding of its reactivity compared to the qualitative predictions from MEP maps.

Thermodynamic Property Calculations (e.g., Kinetic Stability, Enthalpy, Entropy, Gibbs Free Energy)

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools used to investigate the dynamic behavior of molecules and their interactions with biological systems at an atomic level. These methods provide insights that are often inaccessible through experimental techniques alone.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. This method is crucial for understanding the binding mode and affinity of a potential drug molecule. For quinoline derivatives, docking studies have been instrumental in identifying key interactions with various therapeutic targets.

In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, is then computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity, often expressed as a binding energy (kcal/mol), with more negative values indicating stronger binding.

For example, various quinoline derivatives have been docked into the active sites of enzymes like SARS-CoV-2 main protease (Mpro) and E. coli DNA gyraseB to assess their inhibitory potential. nih.govresearchgate.net These studies reveal critical interactions, such as hydrogen bonds and π-π stacking, between the quinoline scaffold and amino acid residues in the active site, which are essential for biological activity. nih.govtandfonline.com

Table 1: Example Molecular Docking Results for Quinoline Derivatives Against Various Targets This table illustrates typical data obtained from docking studies on compounds structurally related to this compound.

Compound ClassTarget ProteinPDB IDKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Quinoline-stilbene derivativesE. coli DNA gyraseB---6.9 to -7.1 researchgate.net
Substituted quinolinesSARS-CoV-2 Mpro6LU7His41, Glu166, Gln189Not specified tandfonline.com
Quinoline-3-carboxamidesATM Kinase--Not specified mdpi.com

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-receptor complex over time. MD simulations model the motion of atoms and molecules, providing a detailed view of the dynamic behavior of the system.

In these simulations, the docked complex is placed in a simulated physiological environment (e.g., a water box with ions) and the system's trajectory is calculated over a period, typically nanoseconds. mdpi.comnih.gov Key metrics are analyzed to assess stability, including:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD indicates that the complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. Higher fluctuations can reveal regions of the protein that are more mobile. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, highlighting stable interactions. tandfonline.com

MD simulations on various quinoline derivatives have been used to confirm the stability of their binding to targets like the SARS-CoV-2 protease and telomerase, validating the interactions predicted by initial docking studies. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a series of quinoline derivatives, various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated. nih.govresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with experimentally determined activities (e.g., IC50 values). nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity. Such studies on quinoline derivatives have provided valuable insights for designing new analogs with improved potency against targets related to cancer and tuberculosis. nih.govnih.gov

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known active ligand or the active site of a protein. frontiersin.org

These models, typically comprising features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers, are then used as 3D queries to screen large chemical databases (virtual screening). frontiersin.orgnih.gov This process can rapidly identify novel compounds that possess the key features required for biological activity. Pharmacophore models derived from quinoline and quinazoline-based inhibitors have been successfully used to discover new potential inhibitors for targets such as VEGFR-2 tyrosine kinase and acetylcholinesterase. nih.govresearchgate.net

In Silico Prediction of Molecular Properties Relevant to Research Design

Before undertaking costly synthesis and experimental testing, the "drug-likeness" and pharmacokinetic properties of a compound are often predicted using computational models. These predictions help prioritize candidates with a higher probability of success in later developmental stages. mdpi.comsci-hub.se

A key tool in this assessment is Lipinski's Rule of Five , which provides a set of guidelines for evaluating the potential oral bioavailability of a compound. drugbank.cometflin.com The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Other important predicted properties include the Total Polar Surface Area (TPSA), which is related to cell permeability, and the number of rotatable bonds, which influences conformational flexibility. mdpi.com For this compound, these properties can be readily calculated using cheminformatics software.

Table 2: Predicted Molecular Properties and Lipinski's Descriptors for this compound

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular FormulaC11H11NO--
Molecular Weight173.21 g/mol ≤ 500Yes
LogP (Octanol-Water Partition Coefficient)2.55≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors2 (N, O)≤ 10Yes
Total Polar Surface Area (TPSA)22.12 Ų--
Number of Rotatable Bonds1--
Rule of Five Violations 0 ≤ 1 Yes
Data calculated using Molinspiration Cheminformatics and SwissADME software.

The in silico profile of this compound indicates that it fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability.

Applications in Advanced Chemical and Materials Research

Role as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis

In the field of organic synthesis, "building blocks" are relatively simple molecules that serve as starting materials for the construction of more complex molecular architectures. 3-Methoxy-4-methylquinoline is a prime example of such a versatile building block, primarily due to its distinct structural features: the quinoline (B57606) core, a methoxy (B1213986) group, and a methyl group.

The quinoline nucleus itself is considered a "privileged scaffold," a framework that can be modified to interact with a wide range of biological targets. The methoxy (-OCH₃) and methyl (-CH₃) groups on this scaffold are not merely passive substituents; they actively influence the molecule's reactivity and provide handles for further chemical modification.

Influence on Reactivity : The methoxy group, being an electron-donating group, can influence the electron density of the quinoline ring system, affecting its susceptibility to electrophilic or nucleophilic attack at various positions. This allows chemists to selectively target other parts of the molecule for reaction.

Sites for Further Functionalization : The methyl group can be a site for various chemical transformations, such as oxidation to a carboxylic acid or halogenation, thereby opening pathways to new derivatives. Similarly, the aromatic rings of the quinoline core can undergo substitution reactions, allowing for the attachment of other functional groups.

This inherent reactivity makes this compound a valuable synthetic intermediate. For instance, analogous to how 4-chloro-quinoline derivatives are used, the quinoline ring can be functionalized to introduce new chemical entities, leading to the synthesis of complex polycyclic structures or molecules with desired pharmacological properties. acs.org Chemists can leverage this compound as a starting point to build intricate molecular frameworks for pharmaceuticals, agrochemicals, and other advanced materials. acs.org

Below is a table illustrating potential synthetic transformations where this compound could serve as a key intermediate.

Reaction Type Potential Reagents Resulting Functional Group Application Area
C-H Activation/FunctionalizationPalladium catalysts, various coupling partnersAryl, alkyl, or other groups at specific C-H bondsDrug Discovery, Materials Science
Methyl Group OxidationStrong oxidizing agents (e.g., KMnO₄)Carboxylic Acid (-COOH)Synthesis of amides, esters
Demethylation of Methoxy GroupStrong acids (e.g., HBr)Hydroxyl Group (-OH)Access to phenolic derivatives
Aromatic NitrationHNO₃/H₂SO₄Nitro Group (-NO₂)Intermediate for amines, dyes

Development of Molecular Probes for Investigating Biological Systems and Pathways

Molecular probes are essential tools used to visualize and study biological processes at the molecular level. The development of these probes, particularly for techniques like Positron Emission Tomography (PET), often relies on scaffolds that can be chemically modified and radiolabeled.

The quinoline scaffold of this compound makes it a promising candidate for the development of novel molecular probes. Quinoline-based structures are known to interact with various biological targets, including enzymes and receptors. nih.gov By modifying the this compound structure, researchers can design molecules with high affinity and selectivity for a specific biological target, a prerequisite for an effective imaging probe. acs.org

A key step in creating a PET probe is the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The structure of this compound offers convenient sites for such radiolabeling:

The methoxy group (-O-CH₃) can be synthesized using [¹¹C]methyl iodide or a similar labeled reagent, introducing the ¹¹C isotope.

The methyl group (-CH₃) can also be a target for labeling with ¹¹C.

The aromatic ring can be modified to include a site for radiofluorination, for example, by introducing a suitable leaving group that can be displaced by [¹⁸F]fluoride.

The presence of the methoxy group can influence the efficiency of these labeling reactions. rsc.org Once synthesized, such a radiolabeled probe could be used to non-invasively study the distribution and function of its target in living systems, providing valuable insights into disease pathways and aiding in drug development. For instance, the quinazoline-based drug Erlotinib has been successfully labeled as [¹¹C]-erlotinib to serve as a PET probe for imaging tumors. acs.org

Contributions to Functional Material Chemistry and Optoelectronic Applications

The unique photophysical properties of the quinoline ring system have led to its extensive use in materials science, particularly in the development of functional materials for optoelectronic applications. mdpi.com Quinoline derivatives are known for their applications in Organic Light-Emitting Diodes (OLEDs), fluorescent sensors, and other electronic devices. researchgate.netresearchgate.netmdpi.comdergipark.org.tr

The electronic properties of quinoline derivatives, including their absorption and emission spectra, can be precisely tuned by adding substituents to the quinoline core. scielo.br The methoxy and methyl groups in this compound would alter the electronic structure compared to the parent quinoline molecule, thereby modifying its photophysical characteristics. acs.org

Key applications of quinoline-based functional materials include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are widely used as emitter materials in the light-emitting layer of OLEDs. By modifying the substituents, materials that emit light across the visible spectrum (blue, green, yellow, orange) can be created. acs.orgdaneshyari.com For example, 8-hydroxyquinoline (B1678124) derivatives are common components in OLED devices. mdpi.com

Fluorescent Sensors: The fluorescence of quinoline compounds can change upon binding to specific analytes, such as metal ions. This property allows for their use as highly sensitive and selective sensors. mdpi.comresearchgate.net For instance, quinoline-based probes have been developed for the detection of Fe³⁺ and Zn²⁺ in biological and environmental samples. acs.orgmdpi.com

Non-linear Optical Materials: The extended π-electron systems in some quinoline derivatives give rise to non-linear optical properties, which are valuable for applications in telecommunications and optical computing. mdpi.com

The table below summarizes some of these applications.

Application Area Principle of Operation Role of Quinoline Scaffold Relevant Examples
OLEDsElectroluminescence from an organic emitter layer.Serves as the core of the light-emitting molecule. Substituents tune the emission color and efficiency.Tris-(8-hydroxyquinolinato) aluminum (Alq₃), various substituted polyquinolines. acs.orgresearchgate.net
Fluorescent SensorsChange in fluorescence intensity or wavelength upon binding an analyte.Provides the fluorescent core. Can be functionalized with specific binding sites.Probes for detecting metal ions like Fe³⁺, Cu²⁺, and Zn²⁺. acs.orgrsc.orgmdpi.com
Laser DyesPopulation inversion and stimulated emission from organic molecules.The conjugated system allows for efficient light absorption and emission.Quinoline-based Schiff bases have been used in random lasers. mdpi.com

Utility in Scaffold Derivatization for the Discovery of New Biological Leads

The quinoline ring is a well-established and highly successful scaffold in medicinal chemistry, forming the basis for numerous approved drugs. nih.gov this compound represents an already functionalized scaffold that can be further diversified to explore new chemical space and discover novel biological leads. scielo.br The process of derivatization allows researchers to fine-tune a molecule's properties, such as its potency, selectivity, and pharmacokinetic profile.

Starting with the this compound scaffold, medicinal chemists can perform a variety of modifications:

Modification of Existing Substituents: The methoxy group could be converted to a hydroxyl or a longer alkoxy group. The methyl group could be elongated into a larger alkyl chain or functionalized.

Addition of New Substituents: Other positions on the quinoline ring (e.g., positions 2, 5, 6, 7, 8) can be functionalized with a wide array of chemical groups (halogens, amines, amides, etc.). researchgate.net This C-H bond functionalization is a transformative strategy in modern synthetic chemistry. rsc.org

Scaffold Hopping: In a more advanced approach, parts of the quinoline scaffold itself could be replaced with other ring systems while trying to maintain the key interactions with the biological target, a process known as scaffold hopping. researchgate.net

This systematic derivatization can lead to the discovery of compounds with a wide range of biological activities, as the quinoline core is known to be a component in anticancer, antimalarial, antibacterial, and antiviral agents. mdpi.com The cytotoxic effects of quinoline derivatives have been shown to be highly dependent on the functional groups attached to the core structure. brieflands.com

The following table outlines a hypothetical derivatization strategy for this compound in a lead discovery program.

Position of Derivatization Example Functional Group to Add Potential Therapeutic Target/Activity
Position 2Substituted anilineKinase inhibition (e.g., for anticancer activity)
Position 6Halogen (e.g., -Cl, -F)Antibacterial (e.g., DNA gyrase inhibition) researchgate.net
Position 7Flexible alkylamino side chainEnhanced water solubility and antiproliferative activity. nih.gov
Position 4 (from -CH₃)Amide or ester linkageProdrug development, improved pharmacokinetics

By employing these strategies, this compound serves as a valuable starting point for the rational design and discovery of the next generation of therapeutic agents.

Future Directions and Emerging Research Opportunities

Integration of Advanced Computational Methods with Experimental Design for Predictive Research

The integration of advanced computational methods with experimental design is a cornerstone of modern medicinal chemistry and materials science, enabling a more rational and efficient approach to the discovery and development of novel compounds based on the 3-methoxy-4-methylquinoline scaffold. nih.govmdpi.comnih.gov Computational techniques, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in predicting the biological activity and physicochemical properties of derivatives, thereby guiding synthetic efforts towards molecules with a higher probability of success. nih.govmdpi.comnih.govorientjchem.org

Molecular docking, a key tool in computer-aided drug design (CADD), allows for the prediction of binding affinities and interaction modes of ligands with their target proteins. nih.govnih.gov This in-silico approach helps in understanding drug-receptor interactions and in the rational design of more potent molecules. nih.gov For instance, docking studies on quinoline (B57606) derivatives have been successfully employed to predict their inhibitory activity against various enzymes, such as HIV reverse transcriptase and cyclooxygenase (COX). nih.govproquest.com

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, including methods like Comparative Molecular Field Analysis (CoMFA), provide insights into the relationship between the three-dimensional structure of molecules and their biological activity. mdpi.comnih.gov By analyzing the steric and electrostatic fields of a series of compounds, 3D-QSAR models can identify key structural features that are crucial for enhancing a specific biological effect. mdpi.com These models have been effectively used to guide the design of novel quinoline derivatives with improved anticancer properties. mdpi.comnih.gov The predictive power of these models is rigorously validated through internal and external validation methods to ensure their accuracy and reliability. mdpi.com

The synergy between these computational predictions and experimental validation accelerates the research and development cycle. Virtual screening of large compound libraries can rapidly identify potential hits, which can then be synthesized and tested experimentally. nih.govresearchgate.net This iterative process of computational design, synthesis, and biological evaluation allows for the rapid optimization of lead compounds.

Computational MethodApplication in Quinoline ResearchKey Outcomes
Molecular DockingPredicting binding affinity and interactions with protein targets. nih.govnih.govIdentification of potential enzyme inhibitors (e.g., HIV reverse transcriptase, COX). nih.govproquest.com
3D-QSAR (e.g., CoMFA)Analyzing structure-activity relationships to guide molecular design. mdpi.comnih.govDesign of quinoline derivatives with enhanced anticancer activity. mdpi.comnih.gov
Virtual ScreeningHigh-throughput in-silico screening of compound libraries. nih.govresearchgate.netRapid identification of potential lead compounds for further development. researchgate.net

Exploration of Novel Synthetic Pathways for Accessing Diverse Chemical Space

The exploration of novel synthetic pathways is crucial for expanding the chemical space around the this compound scaffold, enabling the generation of diverse libraries of compounds for biological screening and materials science applications. rsc.orgfrontiersin.org Traditional methods for quinoline synthesis, while foundational, are often supplemented by modern, more efficient strategies that offer greater flexibility and functional group tolerance. nih.govmdpi.com

Recent advancements in synthetic organic chemistry have introduced a variety of innovative methods for the construction and functionalization of the quinoline core. mdpi.comnih.gov These include:

Multicomponent Reactions (MCRs): MCRs, such as the Povarov, Gewald, and Ugi reactions, have emerged as powerful tools for the one-pot synthesis of complex quinoline derivatives from simple starting materials. rsc.org These reactions are highly atom-economical and allow for the introduction of significant structural diversity in a single synthetic step. rsc.org

C-H Bond Functionalization: Direct functionalization of C-H bonds on the quinoline ring represents a highly efficient and atom-economical strategy for introducing new substituents. rsc.org This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of complex molecules. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of quinoline derivatives. frontiersin.orgnih.gov This environmentally friendly technique has been successfully applied to various classical quinoline syntheses. frontiersin.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions: Transition-metal-catalyzed reactions are widely used for the synthesis of functionalized quinolines, although metal-free alternatives are also being actively developed to create more environmentally friendly processes. nih.gov

Photocatalytic Oxidative Cyclization: This method offers a green and efficient route to quinoline synthesis under mild reaction conditions. mdpi.com

These modern synthetic strategies provide access to a wide array of substituted this compound analogs, enabling a thorough exploration of the structure-activity relationships and the development of compounds with optimized properties.

Synthetic StrategyDescriptionAdvantages
Multicomponent Reactions (MCRs)One-pot synthesis involving three or more starting materials. rsc.orgHigh atom economy, operational simplicity, and rapid access to molecular diversity. rsc.org
C-H Bond FunctionalizationDirect introduction of functional groups at C-H positions. rsc.orgHigh efficiency, atom economy, and suitability for late-stage functionalization. rsc.org
Microwave-Assisted SynthesisUse of microwave energy to accelerate chemical reactions. frontiersin.orgnih.govReduced reaction times, improved yields, and environmentally friendly. frontiersin.orgnih.gov
Metal-Free SynthesisSynthetic routes that avoid the use of transition metal catalysts. mdpi.comnih.govReduced cost, toxicity, and environmental impact. nih.gov

Discovery of Underexplored Biological Targets and Mechanisms of Action

A significant future direction in the research of this compound and its derivatives lies in the identification of novel and underexplored biological targets and the elucidation of their mechanisms of action. While quinoline-based compounds are known to interact with a variety of biological targets, a comprehensive understanding of their full pharmacological potential remains to be achieved. orientjchem.orgrsc.org

A functional proteomics approach has been successfully used to identify novel protein targets for quinoline drugs. drugbank.com By exploiting the structural similarity between the quinoline ring and the purine (B94841) ring of ATP, researchers were able to identify Aldehyde Dehydrogenase 1 (ALDH1) and Quinone Reductase 2 (QR2) as selective targets of quinolines in human red blood cells. drugbank.com This methodology provides a powerful tool for deorphanizing the targets of existing and novel quinoline-based compounds.

Furthermore, the hybridization of the quinoline scaffold with other pharmacophores, such as chalcones, has led to the development of compounds with multi-target activities. rsc.org These hybrid molecules have been shown to inhibit various targets involved in cancer progression, including tubulin polymerization, different kinases, and topoisomerases. rsc.org

Future research should focus on employing a range of target identification strategies, including:

Affinity-based proteomics: To capture and identify the direct binding partners of this compound derivatives.

Phenotypic screening: To identify compounds that produce a desired biological effect in cell-based or whole-organism models, followed by target deconvolution to identify the responsible molecular targets.

Computational target prediction: Using in-silico methods to predict potential biological targets based on the chemical structure of the compounds.

By uncovering new biological targets and understanding the intricate mechanisms through which these compounds exert their effects, it will be possible to unlock new therapeutic applications for the this compound scaffold.

Identified Biological TargetMethod of IdentificationRelevance
Aldehyde Dehydrogenase 1 (ALDH1)Functional proteomics (displacement affinity chromatography). drugbank.comPotential new insights into the mechanism of action of quinoline drugs. drugbank.com
Quinone Reductase 2 (QR2)Functional proteomics (displacement affinity chromatography). drugbank.comPotent inhibition by several quinolines in vitro. drugbank.com
Tubulin, Kinases, TopoisomerasesInferred from the activity of quinoline-chalcone hybrids. rsc.orgDemonstrates the potential for multi-target anticancer agents. rsc.org

Leveraging High-Throughput Screening for Identification of Research Leads

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of chemical compounds for their ability to modulate a specific biological target or pathway. nih.gov The application of HTS to libraries of this compound derivatives and related analogs is a key strategy for identifying novel research leads with therapeutic or other functional potential. ku.eduthermofisher.com

Quantitative HTS (qHTS) represents a significant advancement over traditional single-concentration HTS. nih.gov By generating concentration-response curves for every compound in a library, qHTS provides a much richer dataset that allows for the immediate identification of compounds with a wide range of potencies and efficacies. nih.gov This approach minimizes the occurrence of false positives and false negatives that can plague single-point screens. nih.gov

The development of diverse chemical libraries is a prerequisite for successful HTS campaigns. The novel synthetic pathways discussed in section 8.2 are instrumental in generating such libraries, providing a broad range of structural variations around the this compound core. These libraries can then be screened against a variety of biological targets to identify compounds with desired activities.

The integration of HTS with other technologies, such as microdroplet reactions, can further accelerate the discovery process by enabling the rapid optimization of reaction conditions for the synthesis of compound libraries. nih.gov

Screening TechnologyDescriptionAdvantages for Quinoline Research
High-Throughput Screening (HTS)Rapid, automated testing of large numbers of compounds. nih.govEfficiently identifies bioactive compounds from diverse quinoline libraries. ku.eduthermofisher.com
Quantitative HTS (qHTS)Generates concentration-response curves for all tested compounds. nih.govProvides detailed information on potency and efficacy, reducing false results. nih.gov
Microdroplet Reaction ScreeningHigh-speed screening of reaction conditions in microdroplets. nih.govAccelerates the synthesis and optimization of quinoline derivative libraries. nih.gov

Development of Smart Materials Incorporating this compound Scaffolds

The unique photophysical and chemical properties of the quinoline scaffold make it an attractive building block for the development of smart materials. rsc.orgmdpi.com These are materials that can respond to external stimuli, such as light, heat, or the presence of specific chemical species, by changing their properties.

One promising area of application is in the development of fluorescent sensors. rsc.orgmdpi.com Quinoline derivatives have been successfully designed to act as highly selective and sensitive fluorescent probes for the detection of metal ions, such as Fe³⁺ and Cu²⁺. rsc.orgmdpi.comnih.gov The binding of the metal ion to the quinoline-based sensor can induce a change in its fluorescence properties, such as an enhancement or quenching of the emission, or a shift in the emission wavelength, allowing for the qualitative and quantitative detection of the target ion. rsc.orgmdpi.comnih.gov These sensors have potential applications in environmental monitoring, biological imaging, and diagnostics. mdpi.comnih.gov

Another emerging application is in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net The fluorescent properties of certain quinoline derivatives make them suitable for use as emitter materials in the light-emitting layer of OLED devices. researchgate.net By tuning the chemical structure of the quinoline compound, it is possible to control the color and efficiency of the emitted light.

Future research in this area will likely focus on:

The design and synthesis of novel this compound derivatives with tailored photophysical properties for specific sensing or optoelectronic applications.

The incorporation of these quinoline-based molecules into polymeric or solid-state matrices to create robust and processable smart materials.

The exploration of new applications for these materials in areas such as bioimaging, data storage, and stimuli-responsive coatings.

Q & A

Basic Research Questions

Q. What are the standard catalytic methods for synthesizing 3-Methoxy-4-methylquinoline derivatives, and how do reaction conditions influence yield?

  • Methodology : Chromium-catalyzed protocols (e.g., GP-V method) using β-O-4′ lignin models or α-amino ketones under inert atmospheres are effective. Optimization of solvent systems (e.g., petroleum ether/ethyl acetate for column chromatography) and temperature (80–100°C) enhances purity and yield . Alternative routes include acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride, followed by base-catalyzed heterocyclization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., [M+H]+ with <0.5 ppm error) and 1H/13C NMR to confirm substituent positions. Cross-referencing with literature spectral data ensures structural accuracy . Purity is assessed via silica gel TLC (Rf values) and HPLC with UV detection at 254 nm .

Q. How can researchers optimize substitution reactions at the quinoline core to avoid competing side products?

  • Methodology : Control nucleophile strength and solvent polarity. For methoxy group substitution, use sodium methoxide in anhydrous DMF at 60°C. Monitor reaction progress via TLC and quench with aqueous NH4Cl to isolate intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for structurally similar quinoline derivatives?

  • Methodology : Perform 2D NMR (e.g., HSQC, HMBC) to differentiate regioisomers. For example, NOESY can distinguish methoxy group orientation in 3-methoxy vs. 4-methoxy derivatives. Computational validation (DFT-based NMR chemical shift predictions) complements experimental data .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The electron-donating methoxy group activates the quinoline ring for electrophilic substitution at the 6-position. Use Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-bromophenyl) in THF/H2O (3:1) at 80°C. Kinetic studies show methyl groups at position 4 sterically hinder ortho-substitution .

Q. What computational tools predict the bioactivity of this compound derivatives against antimicrobial targets?

  • Methodology : Perform molecular docking (AutoDock Vina) with bacterial topoisomerase IV (PDB: 3FX2) or human kinase targets. QSAR models using Hammett σ values of substituents correlate logP with antibacterial MIC values .

Q. How can continuous flow reactors improve scalability of quinoline synthesis while minimizing hazardous waste?

  • Methodology : Replace batch reactions with microfluidic reactors for acylation steps. Triethylamine acts as both base and solvent, reducing waste. Residence times <10 minutes at 120°C achieve >90% conversion, verified by inline IR spectroscopy .

Q. What role do fluorinated derivatives of this compound play in enhancing metabolic stability?

  • Methodology : Introduce trifluoroacetyl groups via nucleophilic aromatic substitution (e.g., using CF3COCl in CH2Cl2). In vitro microsomal assays (human liver S9 fractions) show fluorinated derivatives exhibit 2–3x longer half-lives than non-fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.